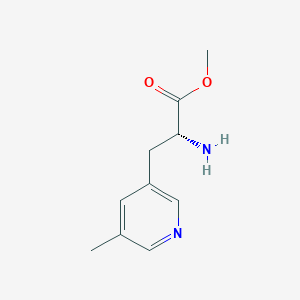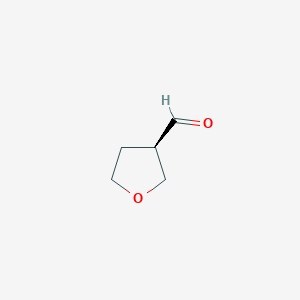
(R)-Tetrahydrofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tetrahydrofuran-3-carbaldehyde is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Tetrahydrofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of ®-tetrahydrofuran-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, ensuring the preservation of the chiral center.
Industrial Production Methods: In an industrial setting, ®-Tetrahydrofuran-3-carbaldehyde can be produced through catalytic processes. One such method involves the catalytic hydrogenation of furfural, followed by selective oxidation. This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-Tetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to ®-tetrahydrofuran-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to ®-tetrahydrofuran-3-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: ®-Tetrahydrofuran-3-carboxylic acid.
Reduction: ®-Tetrahydrofuran-3-methanol.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
®-Tetrahydrofuran-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: ®-Tetrahydrofuran-3-carbaldehyde is employed in the production of fine chemicals, agrochemicals, and specialty polymers.
Mechanism of Action
The mechanism of action of ®-Tetrahydrofuran-3-carbaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s chiral nature also allows it to interact selectively with enzymes and receptors, influencing biological activity.
Comparison with Similar Compounds
(S)-Tetrahydrofuran-3-carbaldehyde: The enantiomer of ®-Tetrahydrofuran-3-carbaldehyde, with similar chemical properties but different biological activities.
Tetrahydrofuran-2-carbaldehyde: A structural isomer with the aldehyde group at a different position, leading to distinct reactivity and applications.
Furfural: An aromatic aldehyde derived from biomass, used as a precursor in the synthesis of tetrahydrofuran derivatives.
Uniqueness: ®-Tetrahydrofuran-3-carbaldehyde’s uniqueness lies in its chiral nature, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, essential for the development of pharmaceuticals with targeted biological activity.
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(3R)-oxolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2/t5-/m0/s1 |
InChI Key |
GSUBXIVOZXWGKF-YFKPBYRVSA-N |
Isomeric SMILES |
C1COC[C@@H]1C=O |
Canonical SMILES |
C1COCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


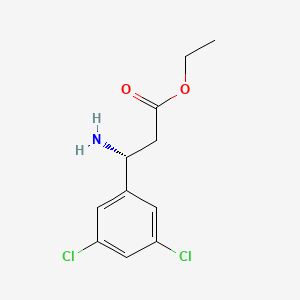

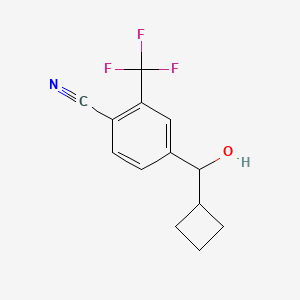

![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
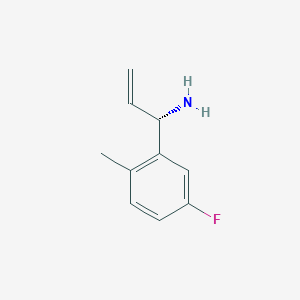

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)

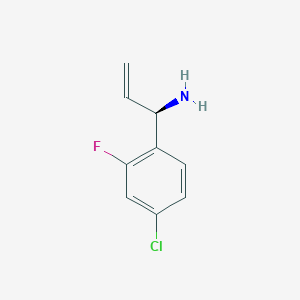

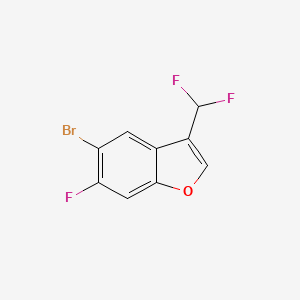
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl](/img/structure/B13043560.png)
